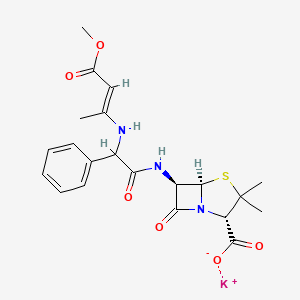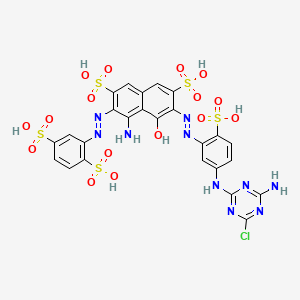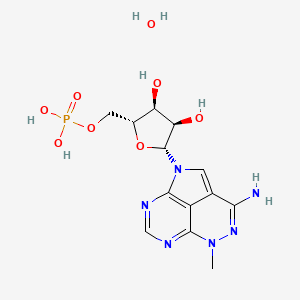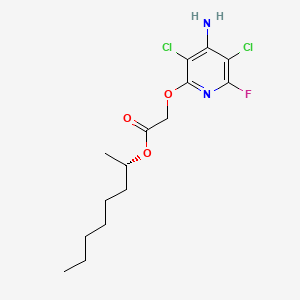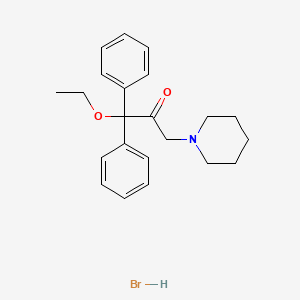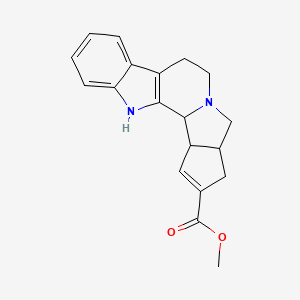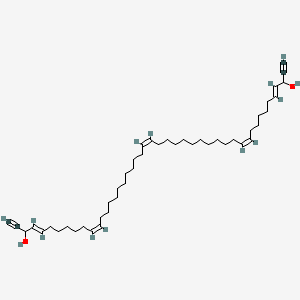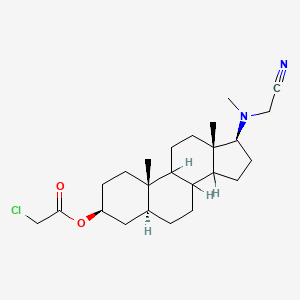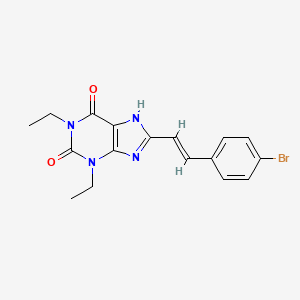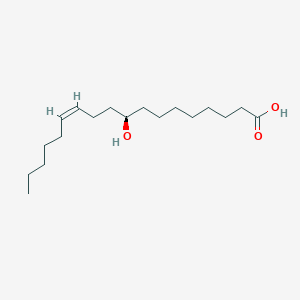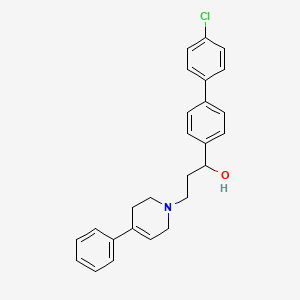
3,6-Dihydro-alpha-(4'-chloro-(1,1'-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the pyridine ring and the propanol side chain through cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with similar structural features.
4-Phenylpyridine: Shares the pyridine and phenyl groups but lacks the biphenyl core.
Propanol Derivatives: Compounds with similar propanol side chains but different aromatic cores.
Uniqueness
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is unique due to its combination of the biphenyl core, chloro group, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
143462-81-1 |
|---|---|
Molecular Formula |
C26H26ClNO |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-ol |
InChI |
InChI=1S/C26H26ClNO/c27-25-12-10-22(11-13-25)21-6-8-24(9-7-21)26(29)16-19-28-17-14-23(15-18-28)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2 |
InChI Key |
SZJRWTCANBCQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


